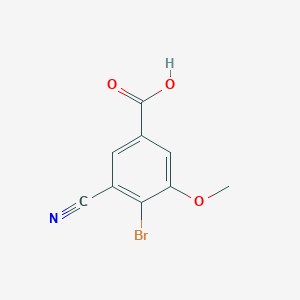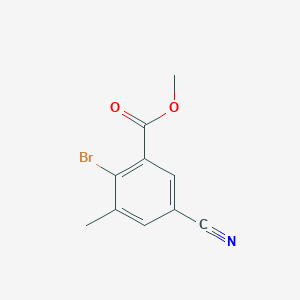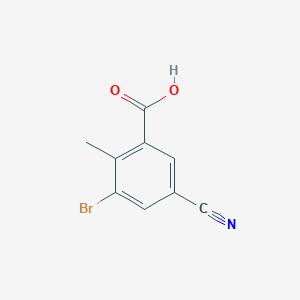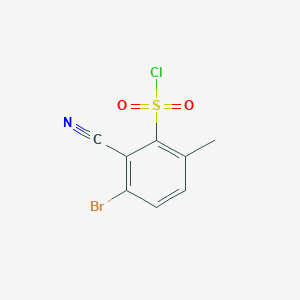![molecular formula C14H13N3OS B1415672 7-(4-Ethylphenyl)-2-Methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-on CAS No. 1105192-17-3](/img/structure/B1415672.png)
7-(4-Ethylphenyl)-2-Methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-on
Übersicht
Beschreibung
The compound “7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a type of thiazolo[5,4-d]thiazole, which is an electron-deficient system with high oxidative stability and a rigid planar structure . This allows for efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .
Synthesis Analysis
The synthesis of thiazolo[5,4-d]thiazoles involves the use of aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which are easily prepared . The synthetic chemistry behind these molecules has only been explored to a minor extent, and there is plenty of room for improvement and broadening of the material scope .Molecular Structure Analysis
Thiazolo[5,4-d]thiazoles have a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D) . The structure of all the compounds is fully π-conjugated, providing proximity of the frontier molecular orbitals (FMO) .Chemical Reactions Analysis
Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . They have been used in the design and synthesis of a series of compounds with bipolar character .Physical And Chemical Properties Analysis
Thiazolo[5,4-d]thiazoles exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV . They have appropriate thermal stability and valuable photophysical properties, making these molecules valuable for applications in optoelectronic materials .Wissenschaftliche Forschungsanwendungen
Organische Elektronik
Thiazolo[5,4-d]thiazole: , die eine ähnliche Kernstruktur mit der fraglichen Verbindung teilen, sind bekannt für ihre Elektronenarmut und hohe Oxidationsstabilität . Diese Eigenschaften machen sie für den Einsatz in der organischen Elektronik geeignet, insbesondere als Halbleiter in der Plastikelektronik. Ihre starre planare Struktur ermöglicht eine effiziente π–π-Überlappung, die für den Ladungstransport in organischen Halbleitern entscheidend ist.
Photovoltaik
Die gleichen strukturellen Merkmale, die der organischen Elektronik zugute kommen, machen Thiazolo[5,4-d]thiazole auch zu vielversprechenden Materialien für die organische Photovoltaik . Ihre Fähigkeit, den Ladungstransport zu erleichtern, kann die Effizienz von Solarzellen verbessern. Das Potenzial der Verbindung für die Modifikation könnte zur Entwicklung neuer Materialien mit optimierten Bandlücken für die Absorption von Sonnenenergie führen.
Wirkmechanismus
Target of Action
Compounds with a thiazolo[4,5-d]pyridazinone structure have been found to have various biological activities. For example, some are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis .
Mode of Action
These compounds might interact with their targets through hydrogen bonding or π-π interactions. The specific interactions would depend on the exact structure of the compound and the target .
Biochemical Pathways
If the compound inhibits an enzyme like DHFR, it could affect the folic acid pathway, leading to decreased DNA synthesis and cell proliferation .
Result of Action
The cellular effects of the compound would depend on its mode of action. For example, if it inhibits DHFR, it could lead to cell cycle arrest and apoptosis .
Zukünftige Richtungen
Thiazolo[5,4-d]thiazoles have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope, which could facilitate and stimulate further progress in thiazolo[5,4-d]thiazole-based materials science .
Eigenschaften
IUPAC Name |
7-(4-ethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-3-9-4-6-10(7-5-9)11-13-12(14(18)17-16-11)15-8(2)19-13/h4-7H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRGRTAIBAOLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















